O-Benzyl Psilocybin-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

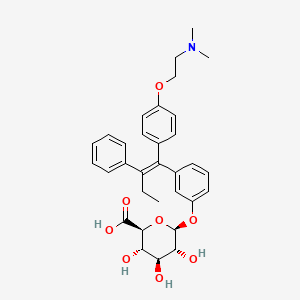

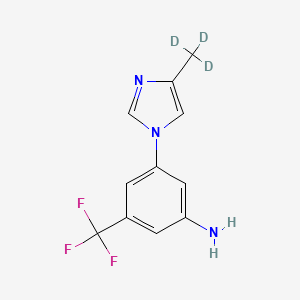

O-Benzyl Psilocybin-d4 is a deuterated analog of O-Benzyl Psilocybin, a compound structurally related to psilocybin, the psychoactive substance found in certain mushrooms. The deuterium atoms in this compound replace hydrogen atoms, making it useful for tracing and studying the metabolism and pharmacokinetics of O-Benzyl Psilocybin in biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl Psilocybin-d4 involves several steps, starting from the precursor 4-hydroxyindole. The key steps include:

Protection of the Hydroxyl Group: The hydroxyl group of 4-hydroxyindole is protected using a benzyl group to form 4-benzyloxyindole.

Deuteration: The indole ring is then subjected to deuteration, replacing specific hydrogen atoms with deuterium.

Phosphorylation: The deuterated intermediate undergoes phosphorylation to introduce the phosphate group, forming this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.

Purification: Using techniques such as crystallization and chromatography to purify the final product.

Quality Control: Ensuring the purity and isotopic labeling of the compound through analytical methods like mass spectrometry and nuclear magnetic resonance spectroscopy

Analyse Des Réactions Chimiques

Types of Reactions: O-Benzyl Psilocybin-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: The benzyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the indole ring.

Reduction Products: Deuterated psilocin derivatives.

Substitution Products: Various substituted indole derivatives

Applications De Recherche Scientifique

O-Benzyl Psilocybin-d4 has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of psilocybin and its analogs.

Biology: Employed in metabolic studies to trace the biotransformation of psilocybin in biological systems.

Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as depression and anxiety.

Industry: Utilized in the development of novel psychoactive substances and in forensic toxicology for drug testing

Mécanisme D'action

O-Benzyl Psilocybin-d4 exerts its effects through the following mechanisms:

Serotonin Receptor Agonism: It acts as an agonist at serotonin 5-HT2A receptors, leading to altered neurotransmission and psychedelic effects.

Dephosphorylation: In the body, it is dephosphorylated to form O-Benzyl Psilocin-d4, which crosses the blood-brain barrier and interacts with serotonin receptors.

Neural Circuitry Modulation: It alters neural circuitry, particularly in the default mode network and amygdala, which are implicated in mood regulation and perception

Comparaison Avec Des Composés Similaires

Psilocybin: The non-deuterated analog, widely studied for its psychoactive properties.

Psilocin: The active metabolite of psilocybin, responsible for its hallucinogenic effects.

Lysergic Acid Diethylamide (LSD): Another well-known psychedelic compound with similar serotonin receptor agonism.

N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic with rapid onset and short duration of action.

Uniqueness: O-Benzyl Psilocybin-d4 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides insights into the pharmacokinetics and biotransformation of psilocybin analogs, making it a valuable tool in both research and forensic applications .

Propriétés

Numéro CAS |

1246817-39-9 |

|---|---|

Formule moléculaire |

C19H23N2O4P |

Poids moléculaire |

378.4 g/mol |

Nom IUPAC |

benzyl [3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] hydrogen phosphate |

InChI |

InChI=1S/C19H23N2O4P/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)25-26(22,23)24-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3,(H,22,23)/i11D2,12D2 |

Clé InChI |

GKAIYZRUCXEQSP-AREBVXNXSA-N |

SMILES |

CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3 |

SMILES isomérique |

[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3)C([2H])([2H])N(C)C |

SMILES canonique |

CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3 |

Synonymes |

4-Benzyl-phosphoryl-N,N-dimethyltryptamine-d4; Cy 39-d4; O-Benzyl Indocybin-d4; O-Benzyl Psilocybine-d4; O-Benzyl-O-phosphoryl-4-hydroxy-N,N-dimethyltryptamine-d4; Psilocine O-Benzyl Phosphate-d4; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)